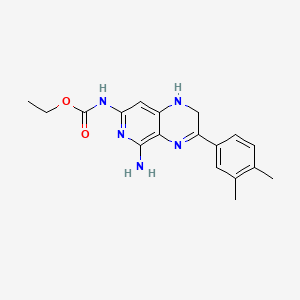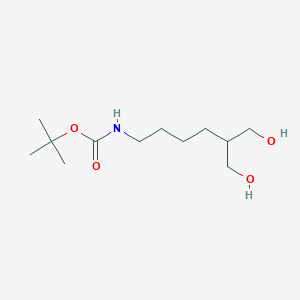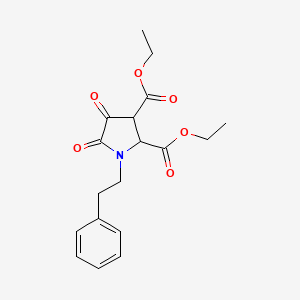
Carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a carbamic acid ester with a substituted pyrido-pyrazine moiety, which may contribute to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido-Pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the pyrido-pyrazine ring system.
Introduction of the Amino and Dimethylphenyl Groups: Functionalization of the core structure with amino and dimethylphenyl groups can be achieved through substitution reactions, often requiring specific reagents and conditions to ensure selectivity and yield.
Esterification: The final step involves the esterification of the carbamic acid with ethanol, typically using acid or base catalysis to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the compound’s structure, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for esterification, metal catalysts for cyclization
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or materials with specific properties.
Biology
In biological research, the compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development. Its potential bioactivity could be explored through in vitro and in vivo studies.
Medicine
In medicine, carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester could be investigated for its therapeutic potential, particularly if it exhibits activity against specific diseases or conditions. This could include studies on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industrial applications, the compound might be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.
Wirkmechanismus
The mechanism of action of carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid derivatives: These compounds share the carbamic acid ester functional group and may exhibit similar chemical reactivity and biological activity.
Pyrido-pyrazine derivatives: Compounds with a similar core structure may have comparable properties and applications.
Uniqueness
The uniqueness of carbamic acid, (5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
82585-94-2 |
|---|---|
Molekularformel |
C18H21N5O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl N-[5-amino-3-(3,4-dimethylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C18H21N5O2/c1-4-25-18(24)23-15-8-13-16(17(19)22-15)21-14(9-20-13)12-6-5-10(2)11(3)7-12/h5-8,20H,4,9H2,1-3H3,(H3,19,22,23,24) |
InChI-Schlüssel |
PEGVPRYRLHHTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC(=C(C=C3)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)




![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)

![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
